![molecular formula C6H6N8O4 B14169219 3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole CAS No. 332414-17-2](/img/structure/B14169219.png)
3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole is a heterocyclic compound containing two triazole rings, each substituted with a nitro group
Vorbereitungsmethoden
The synthesis of 3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 1,2,4-triazole with nitric acid in the presence of sulfuric acid to introduce the nitro groups. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is investigated for its use in the production of energetic materials, such as explosives and propellants, due to its high nitrogen content and stability.
Wirkmechanismus
The mechanism of action of 3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The triazole rings can interact with various biological pathways, influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicine or as an energetic material.
Vergleich Mit ähnlichen Verbindungen
3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole can be compared with other similar compounds, such as:
5-Nitro-1,2,4-triazol-3-one (NTO): Known for its use as an insensitive high explosive, NTO has a similar nitro-substituted triazole structure but differs in its specific applications and properties.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): Another high explosive with a triazole ring, RDX is more sensitive and has different stability and performance characteristics.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): This compound has a similar nitrogen-rich structure and is studied for its energetic properties.
The uniqueness of this compound lies in its specific combination of two nitro-substituted triazole rings, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
332414-17-2 |
|---|---|
Molekularformel |
C6H6N8O4 |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
3-nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole |
InChI |
InChI=1S/C6H6N8O4/c15-13(16)5-7-3-11(9-5)1-2-12-4-8-6(10-12)14(17)18/h3-4H,1-2H2 |
InChI-Schlüssel |
FSOFMQZZUJEGPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CCN2C=NC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Löslichkeit |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


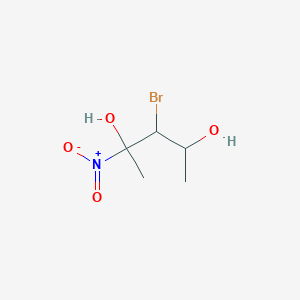
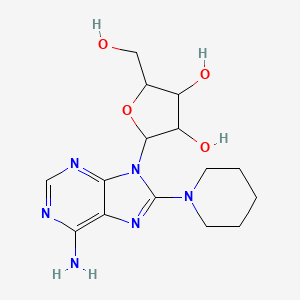
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
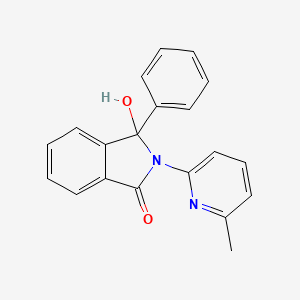

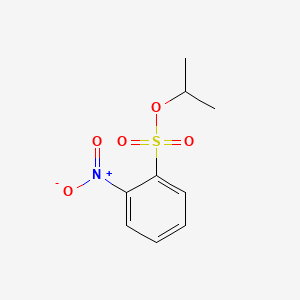

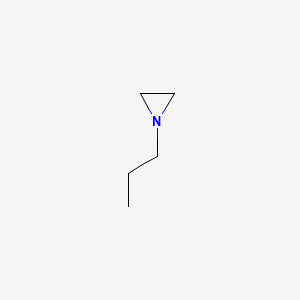
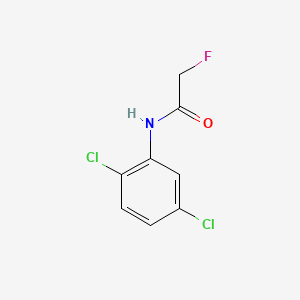
![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
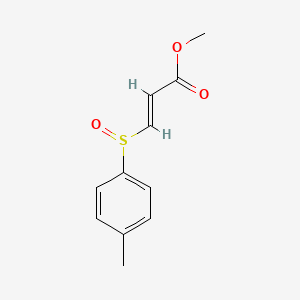
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
